Cas no 497-78-9 ((2R)-4-(4-hydroxyphenyl)butan-2-yl beta-D-glucopyranoside)

(2R)-4-(4-hydroxyphenyl)butan-2-yl beta-D-glucopyranoside structure
497-78-9 structure
Productnaam:(2R)-4-(4-hydroxyphenyl)butan-2-yl beta-D-glucopyranoside
CAS-nummer:497-78-9
MF:C16H24O7
MW:328.357565879822
CID:1542768
PubChem ID:442538

(2R)-4-(4-hydroxyphenyl)butan-2-yl beta-D-glucopyranoside Chemische en fysische eigenschappen

Naam en identificatie

    • (2R)-4-(4-hydroxyphenyl)butan-2-yl beta-D-glucopyranoside
    • (1R)-3-(4-Hydroxyphenyl)-1-methylpropyl beta-D-glucopyranoside
    • 497-78-9
    • C09965
    • UNII-5I7QR8C454
    • Betuloside
    • CHEMBL1086682
    • (1R)-3-(4-HYDROXYPHENYL)-1-METHYLPROPYL .BETA.-D-GLUCOPYRANOSIDE
    • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(((R)-4-(4-hydroxyphenyl)butan-2-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol
    • Rhododendrin
    • 5I7QR8C454
    • DTXSID80964353
    • Rhododendrin, (-)-
    • Rhododendrin [MI]
    • (-)-rhododendrin
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R)-4-(4-hydroxyphenyl)butan-2-yl]oxyoxane-3,4,5-triol
    • (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(1R)-3-(4-hydroxyphenyl)-1-methyl-propoxy]tetrahydropyran-3,4,5-triol
    • CHEBI:8832
    • Q7321115
    • beta-D-Glucopyranoside, 3-(4-hydroxyphenyl)-1-methylpropyl, (R)-
    • AC1L9D1B
    • beta-D-Glucopyranoside, (1R)-3-(4-hydroxyphenyl)-1-methylpropyl
    • .BETA.-D-GLUCOPYRANOSIDE, (1R)-3-(4-HYDROXYPHENYL)-1-METHYLPROPYL
    • .BETA.-D-GLUCOPYRANOSIDE, 3-(4-HYDROXYPHENYL)-1-METHYLPROPYL, (R)-
    • Epirhododendrin
    • (+)-Betuloside
    • Inchi: InChI=1S/C16H24O7/c1-9(2-3-10-4-6-11(18)7-5-10)22-16-15(21)14(20)13(19)12(8-17)23-16/h4-7,9,12-21H,2-3,8H2,1H3/t9-,12-,13-,14+,15-,16-/m1/s1
    • InChI-sleutel: KLLYDTMVSVIJEH-YYMOATHLSA-N
    • LACHT: CC(CCC1=CC=C(C=C1)O)OC2C(C(C(C(O2)CO)O)O)O

Berekende eigenschappen

  • Exacte massa: 328.152
  • Monoisotopische massa: 328.152
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 6
  • Complexiteit: 345
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 6
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.3
  • Topologisch pooloppervlak: 120A^2

Experimentele eigenschappen

  • Dichtheid: 1.37
  • Smeltpunt: 187°
  • Kookpunt: 571.8°C at 760 mmHg
  • Vlampunt: 299.6°C
  • Brekindex: 1.605

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